molecular formula C16H20N2O4 B8624605 tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B8624605
M. Wt: 304.34 g/mol
InChI Key: OJSOXOBMBMGBBN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a nitrophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active drug. The molecular targets and pathways involved can vary depending on the specific biological activity of the compound .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • tert-Butyl 4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Comparison: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with amino, hydroxy, or methoxy substituents. The nitrophenyl group can participate in specific chemical reactions, such as reduction to an amino group, which is not possible with hydroxy or methoxy groups .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18(20)21/h4-8H,9-11H2,1-3H3

InChI Key

OJSOXOBMBMGBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-2-nitrobenzene (3.00 mmol, 475 mg), Pd2(DBA)3 (0.060 mmol, 55 mg), S-Phos (0.18 mmol, 75 mg), 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (4.0 mmol, 1.2 g) and K3PO4 (4.5 mmol, 1.0 g) were loaded into a Schlenk tube containing a stir bar. The tube was capped with a rubber septum, evacuated and refilled with nitrogen. Toluene (5 mL) was added through the septum via a syringe and the tube was sealed with a Teflon screw cap under a flow of nitrogen, and put into an oil bath at 100° C. The reaction was allowed to stir at this temperature for about 15 hours, then the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated in vacuo and the resulting residue was purified using flash column chromatography on silica gel (eluent: 14% EtOAc in Hexane) to provide 4-(2-nitro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester as a brown solid 660 mg, 72%). 1H NMR (400 MHz, CDCl3) δ 7.90 (dd, J=8.0, 1.6 Hz, 1H), 7.58-7.53 (m, 1H), 7.44-7.39 (m, 1H), 7.30-7.27 (m, 1H), 5.62-5.58 (m, 1H), 4.04-4.01 (m, 2H), 3.64 (t, J=5.2 Hz, 2H), 2.36-2.30 (m, 2H), 1.49 (s, 9H).
Quantity
475 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

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